7-Methoxy-2,1-benzisoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122528-40-9 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxy-2,1-benzoxazole |
InChI |
InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-5-11-9-8(6)7/h2-5H,1H3 |
InChI Key |
PMSMAADVDJSIAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CON=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 2,1 Benzisoxazole and Its Analogues
Classical and Conventional Synthetic Routes to 2,1-Benzisoxazoles
Traditional approaches to the synthesis of 2,1-benzisoxazoles predominantly rely on the cyclization of suitably substituted benzene (B151609) derivatives. These methods often involve reduction or oxidation of ortho-substituted precursors to facilitate the formation of the isoxazole (B147169) ring.
Reduction and Oxidation-Based Approaches from Ortho-Substituted Benzene Derivatives
A primary classical route involves the reductive cyclization of ortho-nitro-substituted aromatic compounds. For instance, the partial reduction of o-nitroacylbenzenes can lead to the formation of the 2,1-benzisoxazole core. nih.govrsc.org This transformation can be achieved using various reducing agents. Stoichiometric amounts of reagents like tin(II) chloride have been traditionally employed. nih.gov Catalytic hydrogenation, often utilizing platinum-supported nanoparticles, presents another effective method for this reduction. nih.govrsc.org
Conversely, oxidative cyclization of ortho-substituted anilines provides an alternative pathway. nih.gov An efficient method for the synthesis of 3-substituted 2,1-benzisoxazoles involves the chemoselective oxidation of 2-aminoacylbenzenes using Oxone. semanticscholar.orgresearchgate.net This approach is notable for its transition-metal-free conditions and good functional group compatibility, offering a greener alternative to methods employing hypervalent iodine compounds. semanticscholar.orgresearchgate.net
The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards oxidation. libretexts.org This susceptibility allows for the oxidative degradation of alkyl side-chains, which can be a key step in preparing substituted benzoic acids, potential precursors for benzisoxazole synthesis. libretexts.org Hot acidic permanganate (B83412) solutions are commonly used for such oxidations. libretexts.org
Furthermore, the reduction of nitro groups on an aromatic ring can convert electron-withdrawing groups into electron-donating amino groups. libretexts.org This transformation is readily achieved through catalytic hydrogenation or with reducing metals in an acidic medium. libretexts.org
A practical method for synthesizing substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors starts from methyl 2-nitrobenzoates. acs.orgnih.gov This process involves the partial reduction of the nitro group to a hydroxylamine (B1172632) using hydrazine (B178648) and rhodium on carbon, followed by a base-mediated cyclization to form the corresponding benzisoxazol-3(1H)-ones. acs.orgnih.gov
Cyclization Reactions of 2-Nitroacylbenzenes and Related Precursors
The cyclization of 2-nitroacylbenzenes and related compounds is a cornerstone of classical 2,1-benzisoxazole synthesis. A one-pot synthesis of 2,1-benzisoxazoles can be achieved through a stannous chloride-mediated tandem reduction-heterocyclization of 2-nitroacylbenzenes under neutral conditions. nih.gov Other metal-mediated reductive heterocyclization methods have also been developed, for instance, using indium in aqueous media. nih.gov
Dehydration of ortho-nitrobenzyl derivatives that are substituted with electron-withdrawing groups at the methylene (B1212753) unit also yields anthranils. nih.gov Another approach involves the reaction of nitroarenes with arylacetonitriles or benzyl (B1604629) sulfones in the presence of a base like DBU and a Lewis acid such as MgCl2, leading to 3-aryl-2,1-benzisoxazole derivatives. nih.gov
More recently, a solvent-free, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles has been developed, providing 2,1-benzisoxazoles in good yields. organic-chemistry.org This reaction proceeds rapidly at room temperature. organic-chemistry.org
Electrochemical methods have also emerged as a sustainable alternative for the reduction of 2-nitroacylbenzenes, yielding a diverse range of 2,1-benzisoxazoles in moderate to very good yields. nih.gov These methods avoid the use of toxic reducing agents and expensive catalysts. nih.gov
Contemporary and Innovative Synthetic Strategies for 2,1-Benzisoxazoles
Modern synthetic chemistry has introduced novel and more efficient strategies for the construction of the 2,1-benzisoxazole scaffold, often featuring milder reaction conditions and broader substrate applicability.
Lewis Acid Catalyzed Annulation of Glyoxylate (B1226380) Esters and Nitrosoarenes
A notable contemporary method is the Lewis acid-catalyzed annulation of glyoxylate esters and nitrosoarenes. acs.org This reaction, typically catalyzed by BF3·Et2O, provides a convergent and atom-economical route to a variety of 2,1-benzisoxazoles in moderate to high yields under convenient conditions. acs.org Mechanistic studies, including 18O labeling, suggest an unusual umpolung addition of glyoxylates to nitrosobenzenes with high O-selectivity, followed by a novel type of Friedel–Crafts cyclization. acs.org
The substrate scope of the Lewis acid-catalyzed annulation has been explored with various substituted nitrosobenzenes. The reaction generally tolerates a range of functional groups on the nitrosoarene. However, the electronic nature of the substituents can influence the reaction efficiency. Electron-donating groups on the nitrosobenzene (B162901) ring can sometimes lead to lower yields, while electron-withdrawing groups are generally well-tolerated. The steric hindrance near the nitroso group can also impact the accessibility of the reagent and, consequently, the reaction yield.
Below is a table summarizing the substrate scope for the synthesis of trisubstituted functionalized isoxazoles, which provides insights into the types of substitutions that are often successful in related synthetic strategies.
| Entry | R1 | R2 | R3 | Yield (%) |
| 1 | Ph | H | CO2Et | 85 |
| 2 | 4-MeC6H4 | H | CO2Et | 82 |
| 3 | 4-ClC6H4 | H | CO2Et | 88 |
| 4 | Ph | Me | CO2Et | 75 |
| 5 | Ph | H | CN | 78 |
This table is a representative example based on typical isoxazole syntheses and is intended to illustrate the concept of substrate scope.
Regioselectivity is a critical consideration in the synthesis of substituted 2,1-benzisoxazoles, particularly when using unsymmetrically substituted nitrosoarenes. In the Lewis acid-catalyzed annulation, the cyclization step, a Friedel-Crafts type reaction, is directed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to direct the cyclization to the ortho and para positions, while electron-withdrawing groups direct to the meta position. The interplay of steric and electronic factors ultimately determines the final regiochemical outcome.
For instance, in a [3+2] cyclisation reaction to form spirocyclic cyclopentenes, density functional theory (DFT) studies have been used to understand the regioselective nature of the reaction, favoring a γ-attack over an α-attack based on Frontier molecular orbital calculations and activation energies. rsc.org Similar computational approaches can be applied to predict and rationalize the regioselectivity in 2,1-benzisoxazole synthesis.
The regioselective N-alkylation of the indazole scaffold, a related heterocyclic system, has been shown to be influenced by steric and electronic effects of ring substituents, as well as the choice of base and alkylating agent. beilstein-journals.org For example, C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can confer excellent N-2 regioselectivity. beilstein-journals.org These principles of regiocontrol are also relevant to the functionalization of the 2,1-benzisoxazole ring system.
Electrochemical Synthesis Protocols for 2,1-Benzisoxazoles
Electrochemical methods offer a powerful and sustainable approach for the synthesis of 2,1-benzisoxazoles, also known as anthranils, through the reductive cyclization of nitroarene precursors. clockss.org These protocols utilize electrons as a clean reagent, often avoiding the need for hazardous or toxic chemical reducing agents. researchgate.net
The formation of the 2,1-benzisoxazole ring system can be efficiently achieved through the controlled potential cathodic electrolysis of ortho-substituted nitroarenes, such as 2-nitrobenzaldehydes and 2'-nitroacetophenones. clockss.org This reductive cyclization is typically performed in a divided electrochemical cell using cathodes made of materials like lead (Pb) or platinum (Pt). clockss.org The optimal reaction potential for the electrolysis is determined by analyzing the cyclic voltammetric behavior of the specific nitroarene substrate. clockss.org
The reaction mechanism is believed to involve the initial reduction of the nitro group to a nitroso intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to form the final 2,1-benzisoxazole product. clockss.org Studies have shown that this method is versatile, with successful cyclization achieved for a range of substituted 2-nitrobenzaldehydes, independent of the electronic nature or position of the substituents on the aromatic ring. clockss.org
Table 1: Electrochemical Synthesis of 2,1-Benzisoxazole Derivatives from Substituted 2-Nitrobenzaldehydes clockss.org
| Substituent on Nitroarene | Product | Yield (%) | Cathode Material |
|---|---|---|---|
| None (2-Nitrobenzaldehyde) | 2,1-Benzisoxazole | 85 | Pb |
| 4-Chloro | 5-Chloro-2,1-benzisoxazole | 88 | Pb |
| 5-Chloro | 6-Chloro-2,1-benzisoxazole | 82 | Pb |
| 4-Methoxy | 5-Methoxy-2,1-benzisoxazole | 75 | Pb |
| 2'-Nitroacetophenone | 3-Methyl-2,1-benzisoxazole | 91 | Pb |
Recent advancements in the electrochemical synthesis of 2,1-benzisoxazoles have focused on improving scalability and sustainability. rsc.orgrsc.org Modern protocols often employ a simple, undivided electrolysis cell setup under constant current conditions, which simplifies the process and makes it more suitable for larger-scale production. rsc.orgrsc.orgnih.gov
Key sustainable features of these methods include:
Use of Inexpensive Electrodes: Inexpensive and reusable carbon-based electrodes, such as glassy carbon and boron-doped diamond (BDD), are often used. researchgate.netchemrxiv.org
Environmentally Benign Conditions: The reactions can be conducted in greener solvents like methanol (B129727) and water, avoiding the use of harmful fluorinated solvents. rsc.orgnih.gov
Reagent-Free Transformation: Electrons serve as the primary reagent, minimizing the use and waste associated with chemical reductants. rsc.org
Inherent Safety: The reaction can be stopped instantly by switching off the electrical current, preventing thermal runaway. researchgate.net
The practicality of these sustainable protocols has been demonstrated by successfully scaling up the synthesis. For instance, a 50-fold scale-up of an electrochemical synthesis for 3-(acylamidoalkyl)-2,1-benzisoxazoles has been reported, highlighting the relevance of this methodology for preparative applications in both academic and industrial settings. researchgate.netrsc.orgchemrxiv.org
Base-Mediated Photochemical Cyclization of 2-Azidobenzoic Acids
An alternative route to the 2,1-benzisoxazole core involves the photochemical cyclization of 2-azidobenzoic acids. beilstein-journals.orgresearchgate.net This method is particularly useful for accessing 2,1-benzisoxazole-3(1H)-ones, which can be thermally labile. beilstein-journals.org The reaction proceeds under mild conditions at room temperature. beilstein-journals.org
An essential step in this transformation is the deprotonation of the carboxylic acid to form the 2-azidobenzoate anion. beilstein-journals.org The presence of a base is crucial, as the photolysis of this anion is what leads to the desired cyclization and formation of the N–O bond. beilstein-journals.org Irradiating the neutral 2-azidobenzoic acid can lead to alternative reaction pathways, such as the formation of azepines. beilstein-journals.org The yield of the desired 2,1-benzisoxazol-3(1H)-one can be improved by optimizing the reaction conditions, including the choice of solvent and the addition of a suitable base. beilstein-journals.org For example, using ethanol (B145695) as a solvent and adding a base was shown to increase the product yield. beilstein-journals.org
Reactions of Nitroarenes with Arylacetonitriles in Aprotic Media
The reaction between nitroarenes and compounds with active methylene groups, such as arylacetonitriles, provides a direct method for synthesizing 3-aryl-2,1-benzisoxazoles. nih.govpleiades.online This condensation reaction typically occurs in aprotic solvents like dimethylformamide (DMF). nih.gov
The proposed mechanism involves the initial formation of a σH-adduct, where the carbanion generated from the arylacetonitrile adds to the nitroarene at the ortho-position relative to the nitro group. nih.gov This adduct then transforms into a nitroso intermediate, which undergoes an intramolecular addition-elimination reaction to form the 2,1-benzisoxazole ring, expelling a cyanide anion in the process. nih.gov
The success of the cyclization in aprotic media is highly dependent on the reagents used to promote the transformation of the intermediate σH-adduct. While classic conditions require protic media for this step, a modern approach utilizes a combination of a strong base and a silylating agent. nih.gov
Strong Bases: Strong bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) are used to generate the necessary arylacetonitrile carbanion. nih.gov
Silylating Agents: Silylating agents, like trialkylchlorosilanes, are crucial for facilitating the conversion of the σH-adduct into the key nitroso intermediate, which is a necessary precursor for the final cyclization step. nih.gov
This dual-reagent system allows the reaction to proceed efficiently in aprotic solvents, expanding the utility of this synthetic route. nih.gov
Table 2: Effect of Base and Additive on the Synthesis of 3-Phenyl-2,1-benzisoxazole nih.gov
| Nitroarene | Arylacetonitrile | Base | Additive | Yield (%) |
|---|---|---|---|---|
| Nitrobenzene (B124822) | Phenylacetonitrile | DBU | MgCl₂ | Moderate-Good |
| Nitrobenzene | Phenylacetonitrile | t-BuOK | TMSCl | 68 |
| 4-Chloronitrobenzene | Phenylacetonitrile | t-BuOK | TMSCl | 75 |
The scope of the reaction between nitroarenes and arylacetonitriles is significantly influenced by the structure of the substrates. Classical methods, such as those developed by Davis and Pizzini, were often limited and did not perform well with certain substrates like unsubstituted nitrobenzene or some meta-substituted nitrobenzenes. nih.govacs.org
Specific Synthetic Considerations for the Introduction and Retention of the 7-Methoxy Group
The synthesis of 7-methoxy-2,1-benzisoxazole and its analogues requires careful strategic planning concerning the methoxy (B1213986) group. Its electronic properties and potential reactivity under various synthetic conditions are critical factors that influence the choice of starting materials and reaction pathways. The primary considerations revolve around the timing of the methoxy group's introduction and ensuring its stability throughout the synthetic sequence.
Introduction of the 7-Methoxy Group
The most direct and common strategy for synthesizing 7-methoxy-2,1-benzisoxazoles involves utilizing a precursor that already contains the methoxy substituent at the appropriate position on the aromatic ring. This approach circumvents the potential challenges of introducing the group at a later stage, such as poor regioselectivity or harsh reaction conditions that could degrade the heterocyclic core.
For instance, the synthesis of various substituted 2,1-benzisoxazoles (also known as anthranils) often begins with appropriately substituted ortho-nitroarenes. To obtain the 7-methoxy analogue, a starting material like 2-nitro-3-methoxy-substituted benzene derivative would be ideal. The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates provides a clear template for this strategy; a methoxy-substituted version of the starting ester would be the logical precursor for a methoxy-containing final product.
Retention of the 7-Methoxy Group
A significant challenge in multi-step syntheses involving a methoxy-substituted aromatic ring is the retention of the methoxy group. The ether linkage is susceptible to cleavage under certain conditions, a reaction known as O-demethylation. This is a critical consideration, as many common organic transformations can inadvertently remove the methyl group, yielding an undesired hydroxyl group.
The primary culprits for O-demethylation are strong Lewis acids (such as boron tribromide (BBr₃), aluminum chloride (AlCl₃)) and strong protic acids, particularly at elevated temperatures. Therefore, synthetic routes must be designed to avoid these harsh reagents once the methoxy group is in place.
Conversely, the methoxy group has been shown to be robust under a variety of other reaction conditions, which allows for considerable flexibility in synthetic design. The successful formal synthesis of 7-methoxymitosene, a complex molecule featuring a related pyrrolo[1,2-a]indole core, demonstrates the stability of the 7-methoxy group through several steps, including a key platinum-catalyzed cycloisomerization and cross-coupling reactions. Similarly, methods for forming the 2,1-benzisoxazole ring that employ strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide (t-BuOK), as well as electrochemical reduction protocols, have proven to be compatible with methoxy substituents.
The following table summarizes the compatibility of the methoxy group with various reaction conditions relevant to the synthesis of benzisoxazole derivatives.
| Reaction Type | Reagents / Conditions | Compatibility with Methoxy Group | Rationale / Comments | Citation |
|---|---|---|---|---|
| Lewis Acid Catalysis | BBr₃, AlCl₃, etc. | Low | These reagents are classic choices for O-demethylation of aryl methyl ethers. Their use should be avoided to preserve the methoxy group. | |
| Strong Base Catalysis | DBU, t-BuOK, etc. | High | These conditions are commonly used in the synthesis of anthranils from nitroarenes and are well-tolerated by the methoxy group. | |
| Electrochemical Reduction | Cathodic reduction | High | Sustainable methods for reductive cyclization of nitro arenes to form 2,1-benzisoxazoles have been shown to be compatible with various functional groups, including methoxy. | |
| Transition Metal Catalysis | PtCl₂, Palladium Catalysts | High | The methoxy group is stable under various transition metal-catalyzed reactions, including cross-couplings and cycloisomerizations, as seen in the synthesis of precursors to 7-methoxymitosene. | |
| Strong Protic Acids | HBr, HI | Low to Moderate | Can cleave the ether linkage, especially at higher temperatures. Milder acidic conditions are generally tolerated. |
Mechanistic Investigations of 2,1 Benzisoxazole Formation and Reactivity
Elucidation of Reaction Pathways in Lewis Acid Catalyzed Annulations
A novel and atom-economical approach to synthesizing 2,1-benzisoxazole scaffolds involves the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes. acs.org Mechanistic studies of this annulation have provided significant insights into the reaction pathways, including an unusual umpolung addition and a new variant of the Friedel-Crafts cyclization. acs.org
The concept of umpolung, or polarity inversion, involves the modification of a functional group to reverse its inherent polarity, enabling reactions that would otherwise be unfeasible. wikipedia.org In the Lewis acid-catalyzed synthesis of 2,1-benzisoxazoles from glyoxylate esters and nitrosoarenes, a proposed mechanism involves the umpolung reactivity of the glyoxylate ester. acs.org
The proposed pathway begins with the enol form of the glyoxylate ester adding to the nitroso oxygen, which is activated by the Lewis acid (BF₃). acs.org This O-selective nucleophilic addition of a carbon nucleophile to a Lewis acid-activated nitrosoarene is a key step. acs.org This type of reactivity is analogous to the acid-catalyzed addition of silyl (B83357) ketene (B1206846) acetals derived from glyoxylate to various electrophiles. acs.org The reaction proceeds through an adduct (structure 10 in the proposed scheme), which is formed by the umpolung addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity. acs.org
Following the initial umpolung addition, the reaction intermediate undergoes dehydration to regenerate a carbonyl group. acs.org This sets the stage for an intramolecular Friedel-Crafts cyclization, a classic method for forming cyclic compounds. acs.orgbeilstein-journals.orgnih.gov The cyclization step results in a bicyclic intermediate, which then aromatizes to yield the final 2,1-benzisoxazole product. acs.org The regioselectivity observed in reactions with meta-substituted nitrosoarenes, such as a meta-methoxy group resulting in a single regioisomer, parallels the regioselectivity typically seen in electrophilic aromatic substitution reactions, supporting the proposed Friedel-Crafts pathway. acs.org The synthesis and subsequent transformation of a putative reaction intermediate have provided further evidence supporting this mechanistic model. acs.org
To definitively determine the origin of the oxygen atom in the newly formed isoxazole (B147169) ring, isotopic labeling studies were conducted. acs.org This technique is a powerful tool for elucidating reaction mechanisms by tracing the path of specific atoms. nih.gov
In one experiment, ¹⁸O-enriched 4-tert-butyl-nitrosobenzene was prepared and subjected to the reaction conditions. The resulting 2,1-benzisoxazole product showed significant incorporation of the ¹⁸O label. Conversely, when the reaction was performed using ¹⁸O-labeled water (H₂¹⁸O) with unlabeled reactants, minimal ¹⁸O incorporation was observed in the final product. acs.org These experiments conclusively established that the oxygen atom in the isoxazole ring originates from the nitrosoarene reactant, not from the glyoxylate ester or the solvent. acs.org
| Experiment | ¹⁸O Labeled Reactant | Result | Conclusion |
|---|---|---|---|
| 1 | 4-tert-butyl-nitrosobenzene | Significant ¹⁸O incorporation into the 2,1-benzisoxazole product. acs.org | The isoxazole oxygen originates from the nitrosoarene. acs.org |
| 2 | H₂¹⁸O (solvent) | Minimal ¹⁸O incorporation observed in the benzisoxazole product. acs.org |
Mechanistic Aspects of Electrochemical Synthesis Processes
Electrochemical methods offer a mild and efficient route for the synthesis of 2,1-benzisoxazole derivatives through the reductive cyclization of nitroarene compounds. clockss.orgresearchgate.net These processes avoid the need for harsh chemical reducing agents and allow for precise control over the reaction conditions. clockss.orgresearchgate.net
The electrochemical synthesis is typically carried out in a divided or undivided cell using cathodes made of materials like lead (Pb) or platinum (Pt). clockss.org The mechanism for the electrochemical reductive cyclization of ortho-nitro substituted acylbenzenes is believed to proceed via a cyclization of the nitrosoacylbenzene radical anion. clockss.org This intermediate is transformed into a cyclized radical anion, which, after subsequent electron and proton transfers and the loss of a water molecule, yields the 2,1-benzisoxazole product. clockss.org
More recent studies on the electrochemical synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles propose a mechanism initiated by the cathodic reduction of the nitro group to a nitroso intermediate. researchgate.net This is followed by an intramolecular condensation between the nitroso group and an enolizable ketone, leading to a cyclic intermediate. Subsequent dehydration then furnishes the final 2,1-benzisoxazole product. researchgate.net The efficiency of the reaction can be influenced by parameters such as current density and the total charge applied. For instance, increasing the current density can lead to a decrease in yield and selectivity, while applying excessive charge can result in the reductive ring opening of the 2,1-benzisoxazole product. nih.govchemrxiv.org
| Parameter Varied | Condition | Observed Effect on Yield | Reference |
|---|---|---|---|
| Cell Type | Undivided Cell vs. Divided Cell | Higher yield observed in an undivided cell setup. | chemrxiv.org |
| Current Density | Increased from 3.7 mA cm⁻² to 4.5 mA cm⁻² | Yield decreased from 82% to 57%. | chemrxiv.org |
| Applied Charge | Increased from 4 F to 5 F | Yield dropped to 41% due to product degradation. | chemrxiv.org |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Quantum chemical modeling, in particular, has been applied to understand the formation of the 2,1-benzisoxazole ring. researchgate.netpleiades.online
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to model transition states and intermediates in chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.com
In the context of 2,1-benzisoxazole synthesis from the reaction of nitroarenes with arylacetonitriles, quantum chemical modeling has been used to study the limiting stage of the reaction: the formation of the 2,1-benzisoxazole ring. researchgate.netpleiades.online These calculations help to elucidate the structure of intermediate σ-complexes and determine the direction of the process. researchgate.net By modeling the transition states and intermediates, DFT calculations can support or refine proposed reaction mechanisms derived from experimental data, offering a more complete picture of the reaction pathway. pleiades.online
Analysis of N-O Bond Cleavage Pathways in Catalytic Reactions
The cleavage of the N-O bond in 2,1-benzisoxazole systems is a critical step that unlocks their synthetic potential, enabling their transformation into a variety of other heterocyclic compounds. Catalytic methods are often employed to facilitate this bond scission under milder conditions and with greater selectivity. The pathways of N-O bond cleavage are diverse and highly dependent on the nature of the catalyst, the substrate, and the reaction conditions.
Reductive cleavage is a common pathway, often facilitated by transition metal catalysts. For instance, nickel-mediated reactions, such as those employing Raney nickel in conjunction with aluminum chloride (Raney Ni/AlCl₃), have been shown to effectively cleave the N-O bond in related isoxazoline (B3343090) systems. nih.gov This process typically involves the transfer of electrons from the metal surface to the σ* orbital of the N-O bond, leading to its weakening and eventual rupture. The reaction with Raney Ni/AlCl₃ in a methanol (B129727)/water mixture has been demonstrated to proceed cleanly, yielding β-hydroxyketone products after subsequent imine hydrolysis. nih.gov While this specific example is on a related heterocyclic system, the principles of reductive N-O bond cleavage are applicable to 2,1-benzisoxazoles.
Electrochemical methods also provide a powerful tool for inducing N-O bond cleavage. In these reactions, the 2,1-benzisoxazole molecule is subjected to a cathodic reduction. This process can lead to a reductive ring-opening reaction. nih.gov The selectivity of this cleavage can be controlled by adjusting the applied current density and the total charge passed through the reaction. For example, an excessive applied charge can lead to a higher proportion of the ring-opened product. nih.gov
The following interactive table summarizes the yields of various substituted 2,1-benzisoxazoles synthesized via an electrochemical method. While this data pertains to the formation of the benzisoxazole ring, the yields can be indicative of the stability of the N-O bond under these conditions, with lower yields in some cases suggesting competing ring-opening or degradation pathways.
Studies on Valency Tautomerism and Isomerization Pathways in 2,1-Benzisoxazole Systems
Valency tautomerism and isomerization represent intriguing facets of the chemical behavior of 2,1-benzisoxazole systems. These processes involve the reversible interconversion of structural isomers, which can have significant implications for the reactivity and properties of the compound.
Valency tautomerism, which involves the redistribution of bonding electrons and changes in atomic connectivity, has been investigated in various heterocyclic systems. However, specific studies on valency tautomerism in 7-methoxy-2,1-benzisoxazole are not extensively documented in the literature. In analogous sulfur-containing systems, such as methyl 3-methoxy-2,1-benzisothiazole-7-thionocarboxylate, temperature-dependent NMR studies have provided evidence for the existence of tautomeric equilibria at elevated temperatures. researchgate.net This suggests the possibility of similar phenomena occurring in 2,1-benzisoxazole derivatives, where a dynamic equilibrium between different valence isomers could be established under specific conditions. For this compound, a potential valency tautomerism could involve the ring-opening to a transient ortho-nitroso species, although this remains a topic for further investigation.
Isomerization pathways of benzisoxazoles have been the subject of both experimental and theoretical studies. For the isomeric 1,2-benzisoxazole (B1199462), it has been shown to isomerize to o-hydroxybenzonitrile at high temperatures. nih.gov This transformation is believed to proceed through a complex potential energy surface involving several intermediates and transition states. nih.gov While this pertains to a different isomer, it highlights the propensity of the benzisoxazole core to undergo rearrangement.
In the case of 2,1-benzisoxazoles, isomerization could potentially lead to the formation of other heterocyclic systems. For example, the rearrangement of a substituted naphtho[1,2-d]isoxazole 2-oxide to its nitrile oxide isomer has been observed in solution. mdpi.com This ring-opening isomerization allows the resulting nitrile oxide to participate in cycloaddition reactions. mdpi.com The presence of a methoxy (B1213986) group at the 7-position of the 2,1-benzisoxazole ring would be expected to influence the electronic properties of the molecule and, consequently, the energetics of any potential isomerization pathways. A computational study on the effect of substituents on the reactivity of nitroimidazole derivatives has shown that electron-donating groups can significantly alter the electronic distribution and reactivity of the heterocyclic ring. rsc.org By analogy, the electron-donating methoxy group in this compound would likely influence its stability and predisposition towards isomerization.
The following interactive table presents data on the yields of different 3-aryl-2,1-benzisoxazoles synthesized from various nitroarenes. The yields reflect the efficiency of the cyclization process to form the 2,1-benzisoxazole ring, which is an indirect measure of the thermodynamic stability of the resulting substituted benzisoxazole product under the given reaction conditions.
Advanced Spectroscopic Characterization and Structural Analysis of 2,1 Benzisoxazoles
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 7-Methoxy-2,1-benzisoxazole, the IR spectrum would be expected to show characteristic absorption bands that confirm its key structural features.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2950 - 2850 |
| C=N / C=C | Ring Stretching | 1620 - 1450 |
| C-O-C (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₈H₇NO₂), the exact mass is 149.0477 g/mol, and a prominent molecular ion peak would be expected at m/z = 149. The fragmentation of the parent 2,1-benzisoxazole typically involves the loss of CO and HCN. nist.govnist.gov The methoxy-substituted derivative would likely exhibit additional characteristic fragmentation pathways.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion | Description |
|---|---|---|
| 149 | [M]⁺ | Molecular Ion |
| 134 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy (B1213986) group |
| 121 | [M - CO]⁺ | Loss of carbon monoxide |
X-ray Crystallography for Precise Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the connectivity and conformation of the atoms.
For a compound like this compound, an X-ray crystal structure would:
Confirm the Planarity: It would definitively establish the geometry of the fused bicyclic 2,1-benzisoxazole ring system, which is expected to be largely planar.
Provide Exact Bond Dimensions: The precise lengths of the C-C, C-N, N-O, and C-O bonds within the heterocyclic ring and the methoxy substituent would be determined with high accuracy.
Reveal Intermolecular Interactions: The analysis of the crystal packing would reveal non-covalent interactions between adjacent molecules, such as π–π stacking or hydrogen bonds, which govern the solid-state architecture.
While the specific crystal structure of this compound is not detailed in the literature, the technique has been widely applied to numerous heterocyclic compounds, providing foundational data for understanding their structure and reactivity. mdpi.commdpi.com The structural solution from X-ray crystallography serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods.
Structure Activity Relationship Sar Studies of 2,1 Benzisoxazole Derivatives Chemical and Molecular Properties Focus
Impact of Scaffold Modifications on Intermolecular Recognition within Chemical Systems
Modifying the core 2,1-benzisoxazole scaffold is a common strategy to systematically alter its properties. Derivatization, particularly at the C-3 position, and the creation of hybrid molecules are two key approaches used to fine-tune the scaffold's capacity for intermolecular recognition.
The C-3 position of the 2,1-benzisoxazole ring is a frequent site for derivatization to explore structure-activity relationships. researchgate.netacs.org Introducing different functional groups at this position can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, which are all critical determinants of its molecular behavior.
| C-3 Substituent | Precursor Molecule | Purpose of Derivatization | Reference |
|---|---|---|---|
| -C(=O)Ph (Benzoyl) | 2,1-Benzisoxazole-3-carboxylic acid | Investigation of antiplasmodial/antimicrobial activity | researchgate.net |
| -CH=N-Ph (Iminophenyl) | 3-Amino-2,1-benzisoxazole | Investigation of antiplasmodial/antimicrobial activity | researchgate.net |
| -C(=O)NH-R (Carboxamide) | 2,1-Benzisoxazole-3-carboxylic acid | Development of potential antipsychotic agents | acs.org |
| -CH₂-O-R (Ether linkage) | 3-Methyl-4-hydroxy-2,1-benzisoxazole | Pharmacological modulation for specific receptor affinity | researchgate.net |
The 2,1-benzisoxazole core is considered a "privileged scaffold," meaning it is a structural framework that can be used to build a variety of molecules with diverse functions. nih.govwilddata.cn One advanced design strategy is the creation of structural analogues and hybrid systems, where the benzisoxazole moiety is combined with other distinct chemical scaffolds. This molecular hybridization aims to create new chemical entities with novel or enhanced properties by combining the features of the parent structures. nih.gov
Advanced Derivatization and Functionalization Strategies for the 2,1 Benzisoxazole Scaffold
Regioselective Functionalization of the Benzene (B151609) Moiety in Anthranils
The functionalization of the benzene portion of the 7-methoxy-2,1-benzisoxazole, also known as 7-methoxyanthranil, is governed by the electronic properties of the existing substituents. The methoxy (B1213986) group at the C-7 position is a potent electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. Its ortho- and para-directing influence, combined with the directing effects of the fused isoxazole (B147169) ring, dictates the regioselectivity of these reactions.
Key strategies for modifying the benzene ring include:
Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are anticipated to proceed at positions activated by the methoxy group. The primary sites for substitution on the this compound ring are predicted to be C-4 and C-6, ortho and para to the methoxy group, respectively. The precise outcome can depend on the specific reaction conditions and the steric hindrance imposed by the isoxazole ring.
Directed Ortho-Metalation (DoM): Lithiation is a powerful tool for regioselective functionalization. rsc.org While the methoxy group can direct lithiation to the C-6 position, the inherent acidity of protons on the benzisoxazole ring system must be considered. wikipedia.org Subsequent quenching of the resulting organolithium species with various electrophiles can introduce a wide array of functional groups.
Transition Metal-Catalyzed C-H Activation: Modern C-H activation methodologies offer a direct route to functionalize the benzene ring without pre-functionalized starting materials. snnu.edu.cn Rhodium(III) catalysis, for example, has been used for C-H amination of anthranils, leading to novel derivatives. snnu.edu.cn
The table below illustrates the predicted major products from common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 7-Methoxy-4-nitro-2,1-benzisoxazole and 7-Methoxy-6-nitro-2,1-benzisoxazole |
| Bromination | Br₂/FeBr₃ | 7-Methoxy-4-bromo-2,1-benzisoxazole and 7-Methoxy-6-bromo-2,1-benzisoxazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 7-Methoxy-4-acyl-2,1-benzisoxazole and 7-Methoxy-6-acyl-2,1-benzisoxazole |
This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.
Modification at the Isoxazole Ring System
The isoxazole portion of the this compound offers unique sites for chemical modification, particularly at the C-3 position and the nitrogen atom in its reduced form.
Introduction of Diverse Functional Groups at C-3
The C-3 position of the anthranil (B1196931) scaffold is a key site for introducing molecular diversity. While historically challenging to functionalize directly, recent methodologies have enabled efficient C-3 substitution.
A prominent strategy involves the activation of the anthranil with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). rsc.org This generates a highly reactive oxonium intermediate species, which readily undergoes electrophilic substitution with a variety of electron-rich arenes and other nucleophiles. rsc.orgrsc.org This transformation proceeds through an electrophilic substitution and rearomatization sequence, allowing for the synthesis of structurally diverse 3-aryl anthranils with high regioselectivity. rsc.org
This methodology is not limited to arenes; a broad range of nucleophiles can be employed to achieve C-3 functionalization. rsc.orgrsc.org
| Nucleophile Class | Specific Example | Resulting C-3 Functional Group |
| Arenes | Anisole | 3-(4-Methoxyphenyl) |
| Alkenes | Cyclohexene | 3-Cyclohexenyl |
| Silyl (B83357) Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene | 3-(2-Oxocyclohexyl) |
| Thiophenols | Thiophenol | 3-(Phenylthio) |
Data synthesized from research on general C-3 functionalization of anthranils. rsc.orgrsc.org
This approach facilitates the introduction of alkyl, alkenyl, and thioether functionalities at the C-3 position, significantly expanding the chemical space accessible from the 2,1-benzisoxazole core. rsc.org
N-Alkylation of 1,3-Dihydro-2,1-benzisoxazoles and Related Transformations
While 2,1-benzisoxazoles are aromatic, their reduced counterparts, 1,3-dihydro-2,1-benzisoxazoles, provide a nitrogen atom that can be readily functionalized. A practical, multi-step synthesis has been developed to access N-alkyl-1,3-dihydro-2,1-benzisoxazoles from readily available methyl 2-nitrobenzoates. nih.govacs.orgnih.gov
The synthetic sequence involves:
Partial Reduction: The nitro group of a substituted methyl 2-nitrobenzoate (B253500) is partially reduced to a hydroxylamine (B1172632), typically using hydrazine (B178648) and a rhodium on carbon (Rh/C) catalyst. chemistryviews.org
Cyclization: The intermediate hydroxylamine undergoes a base-mediated cyclization to form the corresponding benzisoxazol-3(1H)-one. nih.govdigitellinc.com This two-step, one-pot protocol is efficient and proceeds under mild conditions. digitellinc.com
N-Alkylation: The benzisoxazol-3(1H)-one is then subjected to alkylation under basic conditions. A variety of electrophiles, including benzylic halides, allylic halides, and primary alkyl iodides, can be used to introduce diverse substituents on the nitrogen atom. acs.orgchemistryviews.org
Reduction: The final step is the reduction of the N-alkyl benzisoxazol-3(1H)-one to the target N-alkyl-1,3-dihydro-2,1-benzisoxazole. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) in the presence of trimethylsilyl (B98337) chloride (TMSCl). nih.govchemistryviews.org
This methodology tolerates a range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. acs.org
| Starting Material (Benzisoxazol-3(1H)-one) | Alkylating Agent | Product (N-Alkyl-1,3-dihydro-2,1-benzisoxazole) | Overall Yield |
| 5-Methoxy-benzisoxazol-3(1H)-one | Benzyl (B1604629) bromide | 1-Benzyl-5-methoxy-1,3-dihydro-2,1-benzisoxazole | Good |
| 5-Bromo-benzisoxazol-3(1H)-one | Allyl bromide | 1-Allyl-5-bromo-1,3-dihydro-2,1-benzisoxazole | 71% |
| Benzisoxazol-3(1H)-one | Iodomethane | 1-Methyl-1,3-dihydro-2,1-benzisoxazole | 55% |
| 6-Chloro-benzisoxazol-3(1H)-one | 4-Methoxybenzyl chloride | 6-Chloro-1-(4-methoxybenzyl)-1,3-dihydro-2,1-benzisoxazole | 65% |
This table presents representative examples from the synthesis of N-Alkyl 1,3-dihydro-2,1-benzisoxazoles, adapted from published data. nih.gov
Integration of the 2,1-Benzisoxazole Core into Complex Hybrid Molecular Frameworks
The functionalized this compound scaffold serves as a valuable building block for constructing more complex, hybrid molecular frameworks. The ability to selectively introduce functional groups on both the benzene and isoxazole rings allows for its integration into larger molecules through various coupling reactions. These hybrid molecules are of significant interest in medicinal chemistry due to the prevalence of the benzisoxazole motif in biologically active compounds. nih.govresearchgate.net
For instance, a bromo-substituted 1,3-dihydro-2,1-benzisoxazole can undergo palladium-catalyzed cross-coupling reactions. The Suzuki coupling of a bromo-substituted N-alkyl-1,3-dihydro-2,1-benzisoxazole with phenylboronic acid demonstrates the compatibility of the scaffold with standard cross-coupling conditions, yielding the corresponding phenyl-substituted product in good yield. nih.gov This opens a pathway to link the benzisoxazole core to other aromatic or heteroaromatic systems.
Furthermore, the C-3 functionalized derivatives can be used to construct novel heterocyclic systems. The reaction of anthranils with azirines, catalyzed by copper and silver, leads to the formation of (quinazolin-2-yl)methanone derivatives, showcasing the role of the N-O bond in the anthranil as a reactive site for annulation reactions. organic-chemistry.org These transformations highlight the utility of the 2,1-benzisoxazole core as a versatile synthon for accessing diverse and complex molecular architectures with potential therapeutic applications. researchgate.neteurjchem.com
Emerging Applications of the 2,1 Benzisoxazole Scaffold in Chemical Sciences and Materials
Role as Versatile Synthetic Intermediates.nih.govresearchgate.netrsc.org
The 2,1-benzisoxazole core, and its derivatives like 7-Methoxy-2,1-benzisoxazole, are highly valued as versatile synthetic intermediates in organic chemistry. nih.govresearchgate.netrsc.org Their utility stems from the reactivity of the isoxazole (B147169) ring, which can undergo various transformations to yield more complex molecular architectures. These compounds serve as crucial starting materials for a wide range of chemical products, including pharmaceuticals and organic functional materials. researchgate.netrsc.org
Precursors for the Synthesis of Complex Heterocyclic Systems.chim.itacs.org
One of the primary applications of 2,1-benzisoxazole derivatives is as precursors for the synthesis of more complex heterocyclic systems. chim.it The isoxazole ring can be strategically opened or rearranged to introduce new functional groups and build larger, more intricate ring systems. For instance, derivatives of 2,1-benzisoxazole can be used to synthesize various nitrogen-containing heterocycles. acs.org
A notable transformation involves the reductive ring opening of the 2,1-benzisoxazole core. nih.gov This process can lead to the formation of ortho-substituted aminobenzaldehydes or aminoketones, which are themselves valuable intermediates for constructing other heterocyclic systems like quinolines and acridones. researchgate.net The specific reaction pathways and resulting products are highly dependent on the substituents present on the benzisoxazole ring and the reaction conditions employed.
Furthermore, 2,1-benzisoxazoles can participate in cycloaddition reactions, acting as a building block to create fused heterocyclic structures. For example, they can be utilized in the synthesis of complex molecules such as 5-aminothiazolobenzisoxazoles. chim.it The strategic placement of functional groups, such as a methoxy (B1213986) group at the 7-position, can influence the reactivity and regioselectivity of these transformations, allowing for precise control over the final molecular structure.
Key Building Blocks in Advanced Organic Synthesis.nih.govresearchgate.netrsc.org
The 2,1-benzisoxazole scaffold is a fundamental building block in advanced organic synthesis, providing a robust platform for the construction of diverse and complex organic molecules. nih.govresearchgate.netrsc.org The synthesis of various 2,1-benzisoxazole derivatives has been a subject of extensive research, leading to the development of numerous synthetic protocols. organic-chemistry.org These methods often involve the cyclization of appropriately substituted nitroarenes or aryl oximes. chim.itresearchgate.net For instance, an iron(II) bromide-catalyzed transformation of aryl azides bearing ketone substituents can efficiently produce 2,1-benzisoxazoles. organic-chemistry.org
| Precursor | Reagent/Catalyst | Product | Application |
| 2-Nitro- or 2-aminoisophthalic acid derivatives | Reduction or Oxidation | 2,1-Benzisoxazole-7-carboxylic acid derivatives | Synthesis of potentially tautomeric compounds cdnsciencepub.com |
| Aryl azides with ketone substituents | Iron(II) bromide | 2,1-Benzisoxazoles | Access to a range of benzisoxazole derivatives organic-chemistry.org |
| o-Nitrophenylacetylenes | Electrochemical mediation | 2,1-Benzisoxazoles | Alternative synthetic route organic-chemistry.org |
| Nitroarenes and benzylic C–H acids | Strong bases and silylating agents | 3-Substituted-2,1-benzisoxazoles | General synthesis of anthranils researchgate.net |
| Methyl 2-nitrobenzoates | Hydrazine (B178648) and Rhodium on carbon, followed by base and LAH/TMSCl | N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Synthesis of benzisoxazolone precursors and their derivatives nih.gov |
Contributions to the Design and Development of Functional Materials.nih.govresearchgate.netrsc.org
The unique electronic and structural characteristics of the 2,1-benzisoxazole scaffold make it an attractive component in the design and development of novel functional materials. nih.govresearchgate.netrsc.org These materials find applications in diverse areas, including organic electronics and industrial surfactants. nih.govresearchgate.net The rigid, planar structure of the benzisoxazole ring system can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors.
Derivatives of 2,1-benzisoxazole are being explored as building blocks for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices. The ability to modify the electronic properties of the benzisoxazole core through the introduction of various substituents allows for the tuning of the material's optical and electronic properties, such as its absorption and emission wavelengths, and its charge carrier mobility. The presence of a methoxy group, as in this compound, can enhance the electron-donating character of the molecule, which can be beneficial for certain electronic applications.
Research in this area focuses on synthesizing polymers and small molecules incorporating the 2,1-benzisoxazole unit and evaluating their performance in electronic devices. The goal is to develop new materials with improved efficiency, stability, and processability for next-generation electronic applications.
Applications in Catalyst Development and Ligand Design.scholaris.ca
In the realm of catalysis, the design of effective ligands is paramount to controlling the activity and selectivity of a metal catalyst. scholaris.ca The 2,1-benzisoxazole scaffold offers a unique structural framework for the development of novel ligands. The nitrogen and oxygen atoms within the isoxazole ring, along with potential coordinating groups attached to the benzene (B151609) ring, can act as binding sites for metal ions.
The rigid nature of the benzisoxazole core can provide a well-defined coordination geometry around the metal center, which is a key aspect of rational ligand design. scholaris.ca By systematically modifying the substituents on the benzisoxazole ring, it is possible to fine-tune the steric and electronic environment of the coordinated metal, thereby influencing the catalytic activity and selectivity of the resulting complex. For example, the introduction of a methoxy group at the 7-position can alter the electron density at the coordinating atoms, potentially impacting the catalytic cycle.
While the direct application of this compound in catalysis is an emerging area of research, the broader class of benzisoxazole derivatives holds promise for the development of new catalysts for a variety of organic transformations. This includes their potential use in cross-coupling reactions, hydrogenations, and other catalytically important processes. The synthesis and coordination chemistry of novel benzisoxazole-based ligands are active areas of investigation aimed at unlocking their full potential in catalysis. scholaris.ca
Future Research Directions and Unexplored Avenues for 7 Methoxy 2,1 Benzisoxazole Research
Development of Novel and Highly Efficient Synthetic Methodologies for Specific Substituents
While classical methods for the synthesis of 2,1-benzisoxazoles exist, there is a pressing need for more sustainable, efficient, and versatile protocols capable of introducing a wide array of substituents. A promising future direction lies in the advancement of electrochemical methods. Recently, a sustainable and scalable electrochemical protocol for producing 3-(acylamidoalkyl)-2,1-benzisoxazoles through the cathodic reduction of nitro arenes has been established. researchgate.net This method is advantageous due to its simple setup, use of inexpensive carbon-based electrodes, and environmentally friendly reaction conditions. researchgate.net Future work could focus on adapting these electrochemical conditions to synthesize derivatives with specific substituents at other positions, including the 7-methoxy analogue, and exploring a broader range of starting materials.
Furthermore, the development of synthetic routes for underexplored variations of the core structure is crucial. For instance, N-alkyl-1,3-dihydro-2,1-benzisoxazoles remain largely unknown, and current methods for their synthesis from methyl 2-nitrobenzoates involve multiple steps, including partial reduction, cyclization, and subsequent alkylation and reduction. nih.gov Research aimed at creating more streamlined and higher-yielding methodologies for these and other reduced or modified scaffolds is a significant avenue for exploration. The development of methods to install unique and functionally valuable substituents, such as the pentafluorosulfanyl (SF₅) group, which is known to enhance metabolic stability and potency in drug candidates, also represents a key challenge and opportunity.
Deeper Mechanistic Understanding of Unprecedented Transformations and Reaction Pathways
Concurrent with the development of new synthetic methods is the need for a fundamental understanding of the underlying reaction mechanisms. Such knowledge is essential for optimizing reaction conditions, predicting outcomes for new substrates, and rationally designing improved synthetic strategies. The electrochemical synthesis of 2,1-benzisoxazoles, for example, has been investigated through preliminary mechanistic studies like cyclic voltammetry. researchgate.net These initial findings suggest a pathway involving the selective reduction of a nitro group to a hydroxylamine (B1172632), followed by cyclo-condensation. researchgate.net However, a more detailed investigation into the reaction kinetics, the role of intermediates, and the influence of electronic factors—such as the effect of a 7-methoxy substituent on the reduction potential and cyclization rate—is required.
Similarly, other complex transformations that yield benzisoxazole cores, such as tandem alkylation-cyclization reactions or cycloaddition-cycloreversion cascades, often have mechanisms that are only proposed or partially understood. chim.it Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, isolation of intermediates) and computational modeling to rigorously elucidate these reaction pathways. A deeper mechanistic insight will unlock the full potential of these transformations, allowing them to be applied more broadly and predictably in the synthesis of complex 7-Methoxy-2,1-benzisoxazole derivatives.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties, elucidating reaction mechanisms, and guiding the rational design of new molecules. For this compound, there is significant scope for applying advanced computational modeling. Building on foundational Density Functional Theory (DFT) studies of the parent 2,1-benzisoxazole, which have explored properties like proton and deprotonation enthalpies and interactions with explicit water molecules, future work can specifically probe the influence of the 7-methoxy group. researchgate.net Such studies can predict how this substituent alters the molecule's electronic structure, reactivity, and intermolecular interactions, providing valuable insights for synthetic and medicinal chemists.
Moreover, DFT calculations can be employed to predict the structural and spectroscopic characteristics of new this compound derivatives. indexacademicdocs.org By correlating calculated data (e.g., NMR chemical shifts, IR frequencies) with experimental results, these models can be refined to become highly accurate predictive tools, aiding in the structural confirmation of novel compounds. indexacademicdocs.org In the context of drug discovery, molecular modeling techniques like docking and molecular dynamics simulations are invaluable. nih.govnih.gov These methods can be used to predict how different derivatives of this compound might bind to specific biological targets, such as the MAO enzymes, helping to rationalize structure-activity relationships and prioritize the synthesis of compounds with the highest potential for potent and selective inhibition. nih.govnih.gov
Exploration of New Chemical Reactivity and Transformations for Scaffold Diversification
To fully exploit the potential of the this compound scaffold, it is essential to explore new chemical reactions that can diversify its structure. A key area for future investigation is the application of transition-metal-catalyzed cross-coupling reactions. The successful use of Suzuki reactions on the related bromo-substituted 1,3-dihydro-2,1-benzisoxazole scaffold demonstrates the compatibility of this heterocyclic system with palladium catalysis. nih.gov This suggests that halogenated precursors of this compound could serve as versatile platforms for introducing a wide range of aryl, heteroaryl, and alkyl groups through various cross-coupling protocols (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Another unexplored avenue is the use of the 2,1-benzisoxazole ring in cycloaddition reactions. Investigating its reactivity as a dienophile or dipolarophile could lead to the construction of novel, complex, and polycyclic heterocyclic systems that are otherwise difficult to access. Furthermore, exploring ring transformations represents a powerful strategy for scaffold diversification. Reactions that induce the cleavage of the relatively weak N-O bond, analogous to the Kemp elimination observed in 1,2-benzisoxazoles, could be used to generate reactive intermediates that undergo subsequent recyclization to form different heterocyclic cores. wikipedia.org Such explorations into novel reactivity will significantly expand the chemical space accessible from the this compound template, paving the way for the discovery of new compounds with unique properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Methoxy-2,1-benzisoxazole, and how do reaction conditions influence yield?
- Methodology :
- Photochemical cyclization : Irradiate aryl azides (e.g., 2-azido-4-methoxyacetophenone) in ethanol with a mercury low-pressure quartz lamp (254 nm) in the presence of a base (e.g., NaOH, KOH) to enhance yields up to 40% .
- Oxidative cyclization : Use hypervalent iodine reagents (e.g., PhI(OAc)₂) to cyclize ortho-aminochalcones under mild conditions, achieving yields >70% for methoxy-substituted derivatives .
Q. How can NMR spectroscopy and HRMS be utilized to confirm the structure of this compound derivatives?
- 1H NMR analysis :
- Methoxy protons (OCH₃) appear as a singlet at δ ~3.8–4.0 ppm.
- Isoxazole protons (C3-H) resonate as a doublet (J = 1.5–2.0 Hz) at δ ~6.2–6.5 ppm due to coupling with adjacent aromatic protons .
- HRMS validation : Compare experimental m/z values with theoretical calculations (e.g., C₈H₇NO₂ requires [M+H]+ = 150.0556). Discrepancies >5 ppm indicate impurities or incorrect substitution patterns .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this compound via singlet nitrene intermediates?
- Reaction pathway : Photolysis of aryl azides generates singlet nitrenes, which undergo 1,5-electrocyclization to form the isoxazole ring. Triplet nitrenes (formed via intersystem crossing) favor side products like primary amines, reducing yields .
- Experimental validation : Use triplet quenchers (e.g., isoprene) to suppress triplet pathways, increasing isoxazole yields by 20–30% .
Q. How do substituent effects at the 5-position influence the electronic properties and reactivity of this compound?
- Electron-withdrawing groups (e.g., NO₂) : Stabilize the isoxazole ring via resonance, enhancing thermal stability (e.g., m.p. increases by 30–40°C for nitro-substituted derivatives) .
- Electron-donating groups (e.g., OCH₃) : Increase solubility in polar solvents (e.g., DMSO) but reduce electrophilic substitution reactivity at the 4-position .
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and predict regioselectivity in further functionalization .
Q. What strategies resolve contradictions in reported reaction enthalpies (ΔrH°) for this compound hydrolysis?
- Data reconciliation :
- Calorimetric measurements in aqueous ethanol report ΔrH° = -26.7 ± 2.0 kcal/mol .
- Discrepancies arise from solvent effects (dielectric constant) and hydrolysis intermediates (e.g., oxime vs. lactam formation).
Q. How can molecular docking studies predict the bioactivity of this compound derivatives?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
